(1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone
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Overview
Description
(1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is a complex organic compound that features a unique combination of indole, pyridine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridine intermediates, followed by their coupling with piperazine under specific reaction conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents such as dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Acebutolol Related Compound I: A reference standard used in pharmaceutical research.
Uniqueness
(1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H19F3N4O |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
(1-methylindol-5-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H19F3N4O/c1-25-7-6-14-12-15(2-4-17(14)25)19(28)27-10-8-26(9-11-27)18-5-3-16(13-24-18)20(21,22)23/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
HQDFLQQOYZQEMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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